Dihydroxyacetone phosphate dilithium salt

Übersicht

Beschreibung

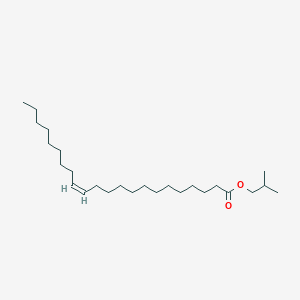

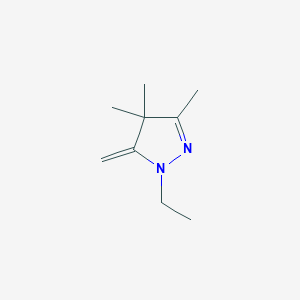

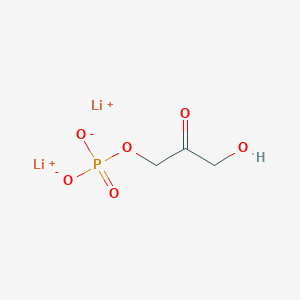

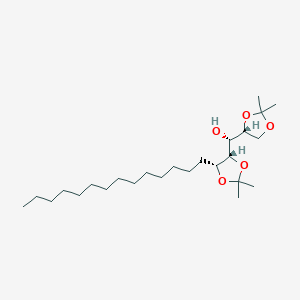

Dihydroxyacetone phosphate dilithium salt, also known as 1,3-Dihydroxy-2-propanone 1-phosphate dilithium salt or DHAP, is a substrate for triosephosphate isomerase assays . It has a molecular weight of 181.92 .

Molecular Structure Analysis

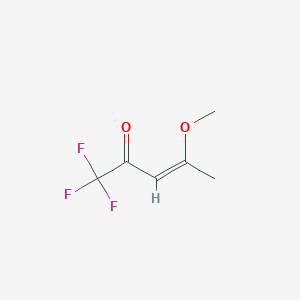

The molecular structure of Dihydroxyacetone phosphate dilithium salt is complex and involves several interatomic distances, bond angles, and torsion angles .

Chemical Reactions Analysis

Dihydroxyacetone phosphate dilithium salt is involved in many metabolic pathways, including glycolysis, gluconeogenesis, glycerol metabolism, phosphatidic acid synthesis, fat metabolism, and the Calvin cycle . It is rapidly and reversibly isomerised to glyceraldehyde 3-phosphate .

Wissenschaftliche Forschungsanwendungen

Glycolysis and Gluconeogenesis Research

DHAP is a key metabolic intermediate in both glycolysis and gluconeogenesis pathways. It plays a crucial role in the conversion processes of glucose to pyruvate and vice versa, which are fundamental in understanding cellular energy production and glucose metabolism .

Triose Phosphate Isomerase Characterization

Researchers utilize DHAP as a substrate to study the enzyme triose phosphate isomerase, which is vital for efficient energy production. This enzyme helps in the interconversion between DHAP and glyceraldehyde-3-phosphate, another key intermediate in glycolysis .

Fructose Metabolism Studies

DHAP is involved in the metabolism of fructose, a sugar that differs from glucose in its metabolic pathway. Studying DHAP’s role in this process is essential for understanding conditions like hereditary fructose intolerance and the broader implications of fructose in human health .

Glycerol Metabolism and Fat Synthesis

In fat metabolism, DHAP serves as a precursor for the synthesis of glycerol, which combines with fatty acids to form triglycerides. This application is significant in researching obesity and lipid storage disorders .

Calvin Cycle Analysis

DHAP is also a component of the Calvin cycle in photosynthetic organisms, making it an important subject of study in plant biochemistry and the global carbon cycle .

Cellular Glycation Stress

Researchers use DHAP to study cellular glycation stress, which is the non-enzymatic reaction of sugars with proteins, lipids, and nucleic acids, leading to advanced glycation end products that are implicated in aging and chronic diseases .

Wirkmechanismus

Target of Action

Dihydroxyacetone phosphate (DHAP) primarily targets enzymes such as fructose-bisphosphate aldolase (ALDOA) and triosephosphate isomerase . These enzymes play a crucial role in various metabolic pathways, including glycolysis and gluconeogenesis .

Mode of Action

DHAP interacts with its target enzymes by serving as a substrate. It is used in studies involving the metabolism of three-carbon sugar pools and their roles in physiological and physical processes . The interaction of DHAP with these enzymes leads to various biochemical reactions that are essential for energy production and other metabolic processes .

Biochemical Pathways

DHAP is a metabolic intermediate involved in many pathways, including glycolysis, gluconeogenesis, glycerol metabolism, phosphatidic acid synthesis, fat metabolism, and the Calvin cycle . In glycolysis, for instance, DHAP is converted to glyceraldehyde 3-phosphate, which then undergoes further reactions to produce ATP, the cell’s main energy currency .

Result of Action

The action of DHAP at the molecular and cellular levels results in the production of energy and the regulation of various metabolic processes. By serving as a substrate for key enzymes, DHAP facilitates the breakdown of glucose and the synthesis of other important molecules, contributing to the overall metabolic functioning of the cell .

Safety and Hazards

Eigenschaften

IUPAC Name |

dilithium;(3-hydroxy-2-oxopropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P.2Li/c4-1-3(5)2-9-10(6,7)8;;/h4H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIKESRFRWLYIA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(=O)COP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Li2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585136 | |

| Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydroxyacetone phosphate dilithium salt | |

CAS RN |

102783-56-2 | |

| Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)

![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)